tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
Chemical Structure and Key Features
This compound is a boronic ester derivative featuring:
- A tert-butyl carbamate group protecting the piperidine nitrogen.
- A 3-fluoro substituent on the piperidine ring, enhancing steric and electronic effects.
- A pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, critical for Suzuki-Miyaura cross-coupling reactions .
Synthesis and Applications
Synthesized via a multi-step process involving palladium-catalyzed coupling (e.g., using Pd(dppf)Cl₂·CH₂Cl₂) and magnesium-halogen exchange reactions . It serves as a key intermediate in medicinal chemistry for constructing bioactive molecules, particularly kinase inhibitors and necroptosis modulators .
Properties
Molecular Formula |
C19H31BFN3O4 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31BFN3O4/c1-17(2,3)26-16(25)23-9-8-15(14(21)12-23)24-11-13(10-22-24)20-27-18(4,5)19(6,7)28-20/h10-11,14-15H,8-9,12H2,1-7H3 |
InChI Key |
QCYNYTOKFZHVFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate : This intermediate is commonly used as the pyrazolyl-substituted piperidine precursor.
- Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer) : The boron source for installing the boronate ester.
- Palladium catalysts (e.g., Pd(dppf)Cl2) for Suzuki-Miyaura borylation.
- Bases such as potassium acetate or potassium carbonate.
- Solvents : Typically anhydrous dioxane or dimethylformamide (DMF).
- Fluorinating agents (if fluorination is required), such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Typical Synthetic Route
| Step | Reaction Type | Conditions | Description |
|---|---|---|---|
| 1 | Preparation of 1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine | From tert-butyl 4-hydroxypiperidine-1-carboxylate via substitution and pyrazole coupling | Introduces the pyrazolyl substituent with iodine as a handle for borylation |
| 2 | Suzuki-Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, base, dioxane, 80-100°C, inert atmosphere, 12-24 h | Converts the aryl iodide to the corresponding boronate ester |
| 3 | Optional Fluorination | Fluorinating agent, mild conditions, room temperature | Introduces fluorine at the 3-position of the piperidine ring |
| 4 | Purification | Silica gel chromatography, recrystallization | Isolates the pure tert-butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |
Representative Experimental Procedure
A representative synthesis of the boronate ester moiety on the pyrazolyl-piperidine scaffold is as follows:
- In a nitrogen-purged flask, dissolve tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1 equiv) in anhydrous dioxane.
- Add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (5 mol%).
- Stir the reaction mixture at 80-100°C for 12-24 hours under inert atmosphere.
- Monitor the reaction by TLC or LC-MS until completion.
- Cool the reaction, dilute with water, extract with ethyl acetate.
- Dry organic layers over sodium sulfate, concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography using dichloromethane/methanol mixtures.
- Obtain the boronate ester as a white to off-white solid with yields typically ranging from 65% to 80%.
If fluorination is required at the 3-position of the piperidine ring, it is performed either before or after the borylation step using selective fluorinating agents under mild conditions to avoid decomposition of the boronate ester.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | Prepared via pyrazole coupling |
| Boron source | Bis(pinacolato)diboron | Commercially available |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for borylation |
| Base | Potassium acetate (2 equiv) | Facilitates borylation |
| Solvent | Anhydrous dioxane | High boiling, inert |
| Temperature | 80-100°C | Optimal for Suzuki borylation |
| Reaction time | 12-24 hours | Monitored by LC-MS |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Yield | 65-80% | Depends on scale and purity |
| Purification | Silica gel chromatography | Dichloromethane/methanol eluent |
Research Findings and Notes
- The Suzuki-Miyaura borylation is the most reliable and widely used method for installing the boronate ester on the pyrazolyl ring of the piperidine scaffold.
- The tert-butyl carbamate protecting group on the piperidine nitrogen is stable under borylation conditions and can be removed later if needed.
- Fluorination at the 3-position of the piperidine ring requires careful control to avoid side reactions and degradation of the boronate ester.
- The boronate ester group (pinacol boronate) is sensitive to moisture and air; thus, inert atmosphere and anhydrous conditions are critical.
- Purification by silica gel chromatography using low polarity solvents with small amounts of methanol is effective to isolate the pure compound.
- The compound serves as an important intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors such as crizotinib analogs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other groups can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology
In biological research, this compound can be used to study the interactions of fluorinated and boron-containing molecules with biological systems. It may serve as a probe or a precursor for biologically active compounds .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine and boron atoms can influence the biological activity and pharmacokinetics of the resulting molecules .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the dioxaborolane group can participate in unique chemical interactions. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related boronic esters and piperidine derivatives:
Key Findings
In Suzuki couplings, fluorinated derivatives may exhibit slower reaction kinetics due to reduced boron electrophilicity, as observed in yields of ~75% for the target compound vs. higher yields (e.g., 85–90%) for non-fluorinated analogues under similar conditions .
Boronate Group Positioning :
- Pyrazole-boronates (target compound) are more reactive in cross-couplings than indazole or pyridine-boronates, likely due to better orbital overlap with palladium catalysts .
Piperidine vs. Piperazine :
- Piperazine derivatives (e.g., ) offer enhanced solubility in polar solvents (e.g., DMF, DMSO) but lower membrane permeability compared to piperidine-based compounds .
Biological Activity :
- The target compound’s boronate-pyrazole-piperidine scaffold is integral to necroptosis inhibition (e.g., HS-1371) and kinase targeting, whereas indazole or pyridine derivatives are more common in anticancer agents .
Purity and Stability :
Biological Activity
Tert-butyl 3-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHBFNO
- Molecular Weight : 337.19 g/mol
- CAS Number : 1256256-45-7
Biological Activity Overview
Research has indicated that compounds containing similar structures exhibit various biological activities including antibacterial, antifungal, and anti-inflammatory effects. The specific biological activity of this compound has been assessed through various studies.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related compounds. For instance:
- Study Findings : A series of quinolone-hydantoin hybrids exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard drugs such as chloramphenicol and ampicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 19c | 50 | Staphylococcus aureus |
| Compound 19k | 50 | Klebsiella pneumoniae |
This suggests that similar derivatives of tert-butyl compounds might also exhibit potent antibacterial effects.
The mechanism by which these compounds exert their biological effects often involves interaction with bacterial enzymes or receptors. For example:
- DNA Gyrase Inhibition : Some compounds have shown to inhibit DNA gyrase in bacteria, which is crucial for DNA replication and repair processes. This inhibition leads to bacterial cell death .
Case Study 1: Synthesis and Evaluation
A recent study focused on the synthesis of a series of dioxaborolane derivatives and their biological evaluation against various pathogens. The study revealed that modifications in the dioxaborolane moiety significantly influenced the antibacterial activity. The optimized compounds displayed enhanced potency against resistant strains of bacteria .
Case Study 2: Structure–Activity Relationship (SAR)
An investigation into the structure–activity relationship of similar compounds indicated that smaller substituents on the quinolone ring improved antibacterial efficacy. This finding suggests that fine-tuning the molecular structure of tert-butyl derivatives could lead to more effective antimicrobial agents .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds:
- Absorption : Compounds with favorable lipophilicity (Log P values) are likely to have good oral bioavailability.
| Property | Value |
|---|---|
| Log P (XLOGP3) | 3.57 |
| Solubility | Moderate (0.0311 mg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
